(S)-4,4-Difluoro-2-methylpiperidine hcl
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Overview
Description
(S)-4,4-Difluoro-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of fluorine atoms in (S)-4,4-Difluoro-2-methylpiperidine hydrochloride makes it a valuable compound in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted piperidine derivative.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-4,4-Difluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: A simpler analog with a single fluorine atom.
2,6-Difluoropiperidine: A compound with fluorine atoms at different positions on the piperidine ring.
4,4-Difluoropiperidine: A compound lacking the methyl group.
Uniqueness
(S)-4,4-Difluoro-2-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5-4-6(7,8)2-3-9-5;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFHZZWCIZDAA-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CCN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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